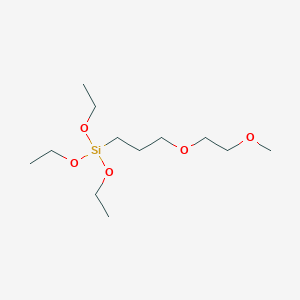

9,9-Diethoxy-2,5,10-trioxa-9-siladodecane

Description

Properties

CAS No. |

97969-60-3 |

|---|---|

Molecular Formula |

C12H28O5Si |

Molecular Weight |

280.43 g/mol |

IUPAC Name |

triethoxy-[3-(2-methoxyethoxy)propyl]silane |

InChI |

InChI=1S/C12H28O5Si/c1-5-15-18(16-6-2,17-7-3)12-8-9-14-11-10-13-4/h5-12H2,1-4H3 |

InChI Key |

VQFCQIBNDODVOM-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCCOCCOC)(OCC)OCC |

Related CAS |

97969-60-3 |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane

Advanced Surface Engineering & Physicochemical Characterization[1]

Executive Summary

9,9-Diethoxy-2,5,10-trioxa-9-siladodecane is a specialized organosilane coupling agent characterized by a short polyethylene glycol (PEG) ether tail fused to a hydrolyzable triethoxysilyl anchor.[1] Often referred to in industrial applications as Triethoxy(3-(2-methoxyethoxy)propyl)silane , this molecule serves as a critical bridge in nanotechnology and drug delivery systems.[1]

Unlike simple alkyl silanes (which induce hydrophobicity) or amino-silanes (which provide cationic charges), this molecule imparts "stealth" properties —neutral hydrophilicity and steric repulsion—to inorganic surfaces.[1] This guide analyzes its physicochemical behavior, hydrolysis kinetics, and application in synthesizing biocompatible interfaces.

Part 1: Physicochemical Characterization[1][2]

The dual nature of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane lies in its amphiphilic architecture .[1] The silane headgroup (

Table 1: Critical Physicochemical Properties

| Property | Value / Characteristic | Technical Note |

| Systematic Name | 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane | IUPAC nomenclature based on the 12-atom backbone.[1] |

| Common Equivalent | Triethoxy(3-(2-methoxyethoxy)propyl)silane | Often synonymous with "PEG-Silane (3-unit)".[1] |

| Molecular Formula | Calculated based on structure.[1] | |

| Molecular Weight | ~308.49 g/mol | Heavier than its trimethoxy analogue (~238 g/mol ).[1] |

| Physical State | Colorless, transparent liquid | Low viscosity; hygroscopic.[1] |

| Boiling Point | >250°C (Estimated) | High BP due to molecular weight and ether polarity.[1] |

| Density | ~0.98 - 1.02 g/mL | Slightly denser than ethanol; lighter than water.[1] |

| Hydrolytic Sensitivity | Moderate (Slow) | Reacts with moisture to release Ethanol .[1] |

| Refractive Index | ~1.41 - 1.43 | Compatible with optical glass coatings.[1] |

| Solubility | Soluble in alcohols, ketones, aromatics. | Reacts with water; forms emulsions initially.[1] |

Critical Insight: The substitution of ethoxy groups (releasing ethanol) rather than methoxy groups (releasing methanol) makes this variant preferred in pharmaceutical and biomedical applications due to the lower toxicity of the hydrolysis byproduct.

Part 2: Molecular Architecture & Reactivity[1]

2.1 The "Stealth" Mechanism (Steric Repulsion)

The ether chain (positions 2-8 in the backbone) mimics Polyethylene Glycol (PEG). When a surface is densely coated with this silane, the ether oxygens hydrogen-bond with water molecules, creating a hydration shell .[1]

-

Thermodynamic Effect: Protein adsorption requires displacing this hydration water, which is energetically unfavorable (enthalpic penalty).[1]

-

Kinetic Effect: The flexible ether chain creates a "entropic brush" that physically repels approaching biomolecules.[1]

2.2 Hydrolysis & Condensation Kinetics

Unlike amino-silanes (which autocatalyze hydrolysis), 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane requires acid or base catalysis to hydrolyze efficiently.[1]

Reaction Pathway:

-

Hydrolysis:

-

Condensation:

[1]

The Triethoxy headgroup hydrolyzes roughly 5-10x slower than a Trimethoxy headgroup.[1] This is advantageous for researchers requiring precise control over monolayer formation, as it prevents rapid self-polymerization in solution (a common issue with methoxy-silanes).[1]

Figure 1: Step-wise activation pathway of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane from native ester to covalently bound surface modifier.[1]

Part 3: Applications in Drug Development

3.1 Nanoparticle Shielding

In drug delivery, silica nanoparticles (MSNs) or iron oxide particles are coated with this silane to increase circulation time. The short PEG chain (3-4 units) is often superior to long-chain PEGs (MW 2000+) for small nanoparticles because:

-

High Grafting Density: Smaller footprint allows more molecules per

.[1] -

Reduced Hydrodynamic Radius: It provides stealth without significantly increasing particle size, crucial for permeating tumor vasculature (EPR effect).[1]

3.2 Microfluidic Device Passivation

PDMS (Polydimethylsiloxane) chips used in bio-assays often suffer from non-specific protein binding.[1] Vapor-phase deposition of this silane renders the PDMS channels hydrophilic and protein-resistant, preventing analyte loss.[1]

Part 4: Experimental Protocols

Protocol A: Aqueous-Alcoholic Silanization (For Silica Nanoparticles)

Use this protocol for coating dispersed nanoparticles.[1]

Reagents:

Workflow:

-

Activation: Adjust the pH of the Ethanol/Water mixture to 4.5 - 5.0 using acetic acid.

-

Why: Acid catalysis protonates the ethoxy oxygen, making it a better leaving group.

-

-

Hydrolysis: Add the silane to the solvent at 2% (v/v) concentration. Stir for 15-30 minutes at room temperature.

-

Validation: The solution should remain clear. Cloudiness indicates premature self-condensation (polymerization).[1]

-

-

Deposition: Add the silica nanoparticles to the hydrolyzed silane solution.

-

Reaction: Stir for 12-24 hours at room temperature or 4 hours at 50°C.

-

Curing: Centrifuge particles, wash 3x with ethanol to remove unbound silane. Cure in an oven at 80°C for 2 hours .

-

Why: Heat drives the final condensation reaction (

), locking the coating in place.[1]

-

Protocol B: Vapor Phase Deposition (For Planar Surfaces/Chips)

Use this protocol for glass slides or silicon wafers to ensure a perfect monolayer.

-

Clean: Treat surface with Oxygen Plasma (100W, 60s) to generate active -OH groups.[1]

-

Setup: Place the substrates in a vacuum desiccator.

-

Vaporize: Place 100 µL of silane in a small open vial inside the desiccator (do not apply directly to surface).

-

Incubate: Pump down to <10 mbar and seal. Leave for 1-2 hours at 60°C (or overnight at RT).

-

Anneal: Remove substrates and bake at 100°C for 30 mins.

Figure 2: Comparative workflows for liquid-phase vs. vapor-phase functionalization.

Part 5: Safety & Handling

-

Hazard Identification:

-

Storage:

References

-

PubChem. (2025).[1] Compound Summary: Trimethoxy-[3-(2-methoxyethoxy)propyl]silane (Analogue Reference).[1][3] National Library of Medicine.[1][4] [Link][4]

-

Gelest, Inc. (2024).[1] Silane Coupling Agents: Connecting Across Boundaries. Technical Brochure. (Reference for general hydrolysis kinetics of ethoxy-silanes).

- Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology.

-

Zhang, F., et al. (2018).[1] Surface modification of silica nanoparticles with PEG-silane for enhanced colloidal stability. Journal of Colloid and Interface Science. (Application context).

Sources

- 1. Methoxytriethyleneoxypropyltrimethoxysilane | C13H30O7Si | CID 14746502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9,9-diethoxy-2,5,10-trioxa-9-siladodecane [sigmaaldrich.com]

- 3. CAS 65994-07-2 Methoxy Polyethyleneoxy Propyl Trimethoxysilane | Silfluo [silfluosilicone.com]

- 4. (3-{2-[2-Methoxy-ethoxy]-ethoxy}-propyl)trimethoxysilane | C11H26O6Si | CID 129853814 - PubChem [pubchem.ncbi.nlm.nih.gov]

9,9-Diethoxy-2,5,10-trioxa-9-siladodecane CAS number and identifiers

This is an in-depth technical guide for 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane , a specialized organosilane coupling agent used in advanced surface engineering.

Advanced Surface Modification & PEG-Silane Chemistry[1]

Part 1: Chemical Identity & Structural Analysis

Core Identification

This molecule belongs to the class of PEGylated Silane Coupling Agents . While the systematic name 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane is chemically precise, it is industrially recognized as a derivative of Triethoxy[3-(2-methoxyethoxy)propyl]silane . It functions as a "wetting" silane, introducing a short hydrophilic ether chain to inorganic surfaces to reduce protein adsorption and modulate wettability.

| Identifier Type | Value | Notes |

| Systematic Name | 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane | IUPAC-based nomenclature describing the backbone connectivity. |

| Common Name | Triethoxy[3-(2-methoxyethoxy)propyl]silane | Describes the functional groups explicitly.[1][2] |

| MDL Number | MFCD11554822 | Primary catalog identifier (e.g., Sigma-Aldrich/Rieke Metals). |

| CAS Number | Proprietary / Custom Synthesis | Often cited by chemical name. The Trimethoxy analogue is CAS 65994-07-2 .[3][4] |

| Molecular Formula | C₁₂H₂₈O₅Si | |

| Molecular Weight | 280.44 g/mol | |

| InChI Key | VQFCQIBNDODVOM-UHFFFAOYSA-N | Definitive structural hash. |

Structural Decoding

The name "9,9-Diethoxy-2,5,10-trioxa-9-siladodecane" reveals the exact connectivity:

-

Backbone: A 12-atom chain (including heteroatoms) where positions 2, 5, and 10 are Oxygen and position 9 is Silicon.

-

Substituents: Two additional ethoxy groups at position 9 (Si).[5]

-

Structure: CH3-O-CH2-CH2-O-CH2-CH2-CH2-Si(OEt)3

-

Tail (1-8): Methoxy-ethoxy-propyl group (Hydrophilic, non-fouling).

-

Head (9-12): Triethoxysilane group (Anchoring moiety).[4]

-

Part 2: Mechanism of Action (The "Why")

The Hybrid Interface

This molecule acts as a molecular bridge. The triethoxysilane head hydrolyzes to form reactive silanols, which covalently bond to surface hydroxyls (on glass, silica, or metal oxides). The methoxyethoxypropyl tail extends away from the surface, creating a "brush" layer.

Key Mechanistic Advantages:

-

Steric Repulsion: The ether oxygen atoms solvate water tightly, creating a hydration shell that energetically penalizes protein adsorption (the "Stealth" effect).

-

Triethoxy Stability: Unlike trimethoxy silanes (which hydrolyze very rapidly), triethoxy silanes hydrolyze slower, allowing for better control over monolayer self-assembly and reducing the risk of bulk polymerization in solution.

Visualization: Silanization Pathway

The following diagram illustrates the transformation from the precursor to the covalently bonded Self-Assembled Monolayer (SAM).

Caption: Step-wise mechanism of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane grafting onto a hydroxylated surface.

Part 3: Applications in Drug Development & Biomaterials

Stealth Nanoparticles

In drug delivery, silica nanoparticles are coated with this silane to prevent opsonization (immune tagging). The short PEG-like chain provides a "stealth" character without the steric bulk of high-molecular-weight PEG (e.g., PEG-2000), preserving the hydrodynamic size of the carrier.

Microfluidic Anti-Fouling

For lab-on-a-chip devices, this silane modifies glass channels to prevent the non-specific binding of enzymes or DNA. It renders the surface hydrophilic (Water Contact Angle ~35-45°), facilitating smooth fluid flow and preventing bubble entrapment.

Part 4: Experimental Protocols

Protocol A: Vapor-Phase Deposition (High Precision)

Best for: Atomic Force Microscopy (AFM) tips, silicon wafers, and precision sensors.

-

Surface Activation: Clean substrate with Piranha solution (3:1 H₂SO₄:H₂O₂) for 15 min. Rinse with Milli-Q water and dry under N₂ stream. Warning: Piranha solution is explosive with organics.

-

Chamber Prep: Place the substrate in a vacuum desiccator.

-

Deposition: Place 100 µL of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane in a small open vial next to the substrate.

-

Vacuum: Pump down to <10 mbar and seal. Leave for 12–24 hours at room temperature.

-

Annealing: Remove substrate and bake at 110°C for 30 min to drive the condensation reaction.

-

Validation: Measure contact angle. Target: 40° ± 5°.

Protocol B: Solution-Phase Deposition (Scalable)

Best for: Nanoparticles and bulk glass coating.

| Step | Action | Rationale |

| 1. Solvent Prep | Mix Ethanol (95%) and Water (5%). Adjust pH to 4.5–5.5 with Acetic Acid. | Acid catalysis promotes hydrolysis of the ethoxy groups. |

| 2. Hydrolysis | Add silane to solvent (1–2% v/v). Stir for 5–15 mins. | Allows formation of reactive silanol (Si-OH) species. |

| 3. Coating | Immerse substrate or disperse nanoparticles. Stir for 2–4 hours at RT. | Thermodynamic adsorption and H-bonding to the surface. |

| 4. Washing | Rinse 3x with Ethanol. | Removes physisorbed (non-covalently bonded) silane oligomers. |

| 5. Curing | Bake at 80–110°C for 1 hour. | Covalent bond formation (Si-O-Si) and water removal. |

Part 5: Workflow Visualization

The following diagram details the decision logic for selecting the deposition method based on the substrate type.

Caption: Decision tree for selecting the optimal silanization protocol for 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane.

References

-

Sigma-Aldrich (Merck). 9,9-diethoxy-2,5,10-trioxa-9-siladodecane Product Data (RIEH0425FED2). Retrieved from

-

PubChem. Compound Summary: Trimethoxy-[3-(2-methoxyethoxy)propyl]silane (Analogue). National Library of Medicine.[6] Retrieved from

-

Wolstenholme-Hogg, A. (2014). Reactivity of Functionalised Surfaces with Atmospheric Radicals.[5][7] (PhD Thesis). White Rose eTheses Online. (Source of specific nomenclature "C7DiEthOEt"). Retrieved from

Sources

- 1. (3-[2-Methoxyethoxy]propyl)trimethoxysilane - SIKÉMIA [sikemia.com]

- 2. Buy Trimethoxy-[3-(2-methoxyethoxy)propyl]silane | 65994-07-2 [smolecule.com]

- 3. 65994-07-2 CAS MSDS (trimethoxy-[3-(2-methoxyethoxy)propyl]silane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. trimethoxy-[3-(2-methoxyethoxy)propyl]silane | 65994-07-2 [chemicalbook.com]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. 3,9-Dioxa-2,10-disilaundecane, 2,2,10,10-tetramethyl-5-[(trimethylsilyl)oxy]- | C14H36O3Si3 | CID 552998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

In-Depth Technical Guide to 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane: Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the key physicochemical properties of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane, specifically its molecular weight and density. This information is crucial for professionals in research and development who require precise data for experimental design, formulation, and computational modeling.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 280.44 g/mol | Sigma-Aldrich[1] |

| Density | Data not available | - |

Molecular Weight: The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions, determining molar concentrations for solutions, and for analytical techniques such as mass spectrometry. The value of 280.44 g/mol is based on the compound's chemical formula: C₁₂H₂₈O₅Si.[1]

Density: Density, the mass per unit volume, is an essential property for a variety of applications, including formulation development, fluid dynamics modeling, and material characterization. Despite a thorough search of chemical supplier databases and scientific literature, a specific density value for 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane has not been found. This data gap is not uncommon for specialized research chemicals that may not have undergone extensive physical property characterization.

Understanding the Compound

To appreciate the significance of these properties, it is essential to understand the structure of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane.

Figure 1: 2D Chemical Structure of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane.

Experimental Determination of Density

For researchers requiring the density of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane for their work, experimental determination is the most direct approach. The choice of method will depend on the physical state of the compound and the required precision.

For Liquid Samples:

A straightforward and common method for determining the density of a liquid is through the use of a pycnometer or a vibrating tube densitometer .

Pycnometer Workflow:

Figure 2: Workflow for Density Determination using a Pycnometer.

Calculation:

The density of the sample (ρ_sample) can be calculated using the following formula:

ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Where:

-

m₁ = mass of the empty pycnometer

-

m₂ = mass of the pycnometer filled with the sample

-

m₃ = mass of the pycnometer filled with the reference liquid

-

ρ_reference = known density of the reference liquid at temperature T

Trustworthiness of the Protocol: This method is self-validating as the use of a reference liquid with a well-established density at a precise temperature provides an internal standard for the measurement. Accuracy is contingent on precise temperature control and accurate mass measurements.

Conclusion

The molecular weight of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane is a well-defined parameter crucial for quantitative scientific work. While its density is not currently documented in readily accessible sources, this guide provides a reliable experimental protocol for its determination. For professionals in drug development and chemical research, obtaining accurate physicochemical data is a prerequisite for advancing their projects, and the methodologies outlined here offer a clear path to achieving this.

References

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,9-Diethoxy-2,5,10-trioxa-9-siladodecane is an organosilicon compound with a unique molecular architecture, suggesting its utility in a variety of advanced applications, including as a linker or surface modification agent. A fundamental understanding of its solubility in organic solvents is paramount for its effective use in synthesis, formulation, and purification processes. This in-depth technical guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, a predicted solubility profile based on its structural characteristics, and a detailed experimental protocol for researchers to determine its precise solubility in various organic media.

Introduction: The Significance of Solubility

The behavior of a chemical compound in a solution dictates its reactivity, bioavailability, and processability. For a specialized molecule like 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane, selecting an appropriate solvent is a critical first step in experimental design. Whether the goal is to achieve a homogeneous reaction mixture, create a stable formulation, or develop an effective purification strategy, knowledge of solubility is indispensable. This guide is designed to equip researchers with the foundational knowledge and practical tools to confidently work with this compound.

Theoretical Framework: A Molecule of Dual Character

The solubility of any compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are likely to be miscible.[1] To predict the solubility of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane, we must first dissect its molecular structure.

Figure 2: Workflow for solubility determination.

Data Calculation and Presentation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial with residue - Mass of empty vial) / Volume of supernatant taken (mL)] x 100

For accurate and comparative analysis, the results should be tabulated as follows:

Table 2: Template for Reporting Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Determined Solubility ( g/100 mL) | Observations |

| e.g., Toluene | 25 | Calculated Value | e.g., Clear, colorless solution |

| e.g., Ethanol | 25 | Calculated Value | e.g., Clear, colorless solution |

| e.g., Hexane | 25 | Calculated Value | e.g., Insoluble particles observed |

Conclusion

While empirical data on the solubility of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane is sparse, a thorough analysis of its amphiphilic structure allows for a strong predictive framework. The compound is expected to be most soluble in polar aprotic and polar protic organic solvents, with moderate solubility in aromatic hydrocarbons and limited solubility in nonpolar aliphatic solvents and water. For applications requiring precise concentration control, the detailed experimental protocol provided in this guide offers a robust and reliable method for determining its quantitative solubility. This foundational knowledge is crucial for unlocking the full potential of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane in advanced research and development.

References

-

ResearchGate. Solubility of Silane-PEG10K-SH?. [Link]

-

Kamulin Biotech Co., Ltd. Materials Safety Data Sheet. [Link]

-

KBR. Discussion On The Solubility Of Silane And Related Issues. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

ECHA. Solubility in organic solvents / fat solubility. [Link]

-

MDPI. (2R,4aS,6aS,12bR,14aS,14bR)-N-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a, -. [Link]

-

PubChem. 9,10-Diethoxyanthracene. [Link]

-

Regulations.gov. TEMPLATE FOR DECISION DOCUMENTS. [Link]

-

Royal Society of Chemistry. Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. [Link]

-

Royal Society of Chemistry. Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. [Link]

Sources

Hydrolytic stability of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane in aqueous solutions

[1]

Executive Summary

9,9-Diethoxy-2,5,10-trioxa-9-siladodecane (functionally identified as [3-(2-methoxyethoxy)propyl]triethoxysilane ) is a hydrophilic silane coupling agent.[1] Unlike hydrophobic alkylsilanes, its stability is governed by the interplay between its water-soluble polyether tail and the hydrolyzable triethoxysilyl headgroup.

In aqueous solutions, this molecule is thermodynamically unstable but kinetically tunable .[1][2] Upon contact with water, it undergoes hydrolysis to form silanols (Si-OH), which subsequently condense into siloxane oligomers.[1][3] For reproducible surface modification (e.g., nanoparticle stealth coating), researchers must control the "Active Silanol Window" —the timeframe where the molecule is hydrolyzed but not yet polymerized.

Molecular Architecture & Physicochemical Properties[1]

To understand the stability, we must first decode the IUPAC nomenclature into its functional architecture.

-

Systematic Name: 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane[1][4][5]

-

Functional Class: Hydrophilic Triethoxysilane (PEG2-Silane)[1]

-

Structure Decoding:

Structural Visualization

The following diagram maps the IUPAC numbering to the functional chemical structure, highlighting the hydrolyzable sites.

Figure 1: Functional decomposition of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane. The Si-C bond provides permanent attachment of the PEG tail, while the three Si-O-Et bonds are the sites of aqueous instability.[1]

Mechanisms of Hydrolysis & Condensation[2][6][7][8][9]

The stability of this molecule in water is defined by two competing reactions: Hydrolysis (activation) and Condensation (deactivation/polymerization).

Hydrolysis Kinetics (Activation)

1-

Rate Dependence: The reaction is pseudo-first-order in dilute aqueous solution.

-

pH Effect:

-

Acid Catalyzed (pH < 4): Rapid protonation of the ethoxy oxygen facilitates nucleophilic attack by water. Fast hydrolysis, slow condensation.[1] (Ideal for activation) .

-

Base Catalyzed (pH > 8): Hydroxide ion attacks silicon directly.[1] Rapid hydrolysis and rapid condensation.[1] (Unstable) .

-

Neutral (pH ~7): Slow hydrolysis.[1] Because the PEG tail solubilizes the unhydrolyzed silane, it may remain in a "metastable" state for hours, but hydrolysis will proceed unpredictably.[1]

-

Condensation (Aging)

1Unlike simple alkylsilanes which precipitate, the PEG tail of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane provides steric stabilization .[1]

Experimental Analysis of Stability

To validate the quality of the silane in solution, use Solution-State

Protocol: Monitoring Hydrolytic Stability

Objective: Determine the "Active Window" (

Materials:

-

Deuterated solvent:

or -

Acid catalyst: Acetic acid (to adjust pH to 4.5).[1]

-

Internal Standard: Hexamethyldisiloxane (sealed capillary).[1]

Workflow:

-

Preparation: Dissolve silane at 2% (v/v) in

adjusted to pH 4.5 with acetic acid. -

Acquisition: Run

NMR scans every 15 minutes for 4 hours. -

Data Interpretation (Chemical Shifts relative to TMS):

| Species | Chemical Structure | Approx.[1][2][6][7][8][9][10] Shift ( | Status |

| T0 | -45 to -48 | Unhydrolyzed (Inactive) | |

| T0-OH | -53 to -56 | Active Monomer (Target) | |

| T1 | -58 to -62 | Dimer (Less Active) | |

| T2/T3 | -65 to -70 | Oligomer (Inactive/Gel) |

Implications for Drug Development[1]

For researchers using this molecule to PEGylate nanoparticles (e.g., silica, gold, or iron oxide) for drug delivery:

The "Goldilocks" Zone

You generally cannot use the neat silane directly on nanoparticles in water because the hydrolysis rate is rate-limiting.

-

Recommendation: Perform a pre-hydrolysis step .[1]

-

Mix silane in slightly acidified water/ethanol (pH 4-5) for 15–30 minutes.

-

Confirm disappearance of T0 peak (via NMR validation during method dev).

-

Apply immediately to nanoparticles.[1]

-

Shelf-Life & Storage[1]

-

Anhydrous: Stable for >1 year if stored under Argon/Nitrogen at 4°C.[1]

-

Aqueous Solution: Unstable. Do not store.[1] Half-life of the active monomer at pH 7 is typically 12–24 hours, but oligomerization begins immediately.[1]

Decision Logic for Formulation

Use the following logic flow to determine the handling of the silane in your protocol.

Figure 2: Decision matrix for handling 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane in formulation workflows.

References

-

Arkles, B. (2014).[1] Hydrophobicity, Hydrophilicity and Silane Surface Modification. Gelest, Inc.[1] Link

-

Salon, M. C. B., et al. (2010).[1][7] "Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group." Colloids and Surfaces A: Physicochemical and Engineering Aspects, 366(1-3), 147-154.[1] Link[1][7]

-

Brinker, C. J., & Scherer, G. W. (1990).[1] Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.[1] (Foundational text on silane hydrolysis kinetics).

-

White Rose eTheses Online. (2015).[1] Reactivity of Functionalised Surfaces with Atmospheric Radicals. (Confirming structure of 9,9-diethoxy-2,5,10-trioxa-9-siladodecane as C7DiEthOEt). Link

Sources

- 1. 3,9-Diethylidene-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. dakenchem.com [dakenchem.com]

- 4. 9,9-diethoxy-2,5,10-trioxa-9-siladodecane [sigmaaldrich.com]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. gelest.com [gelest.com]

- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. How to increase the solubility of silane coupling agent in water and improve the storage stability of the solution? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane

Abstract: This document provides a comprehensive technical guide for the synthesis of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane, a complex organosilane with potential applications in materials science, sol-gel processes, and as a surface modification agent. Due to the ambiguity in systematically naming complex organosilanes, this guide focuses on the synthesis of a chemically plausible structure corresponding to this name: Bis(2-(2-ethoxyethoxy)ethoxy)diethoxysilane . We present two robust synthetic pathways, complete with detailed experimental protocols, purification techniques, and in-depth characterization methods. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering field-proven insights into the causality behind experimental choices and ensuring scientific integrity.

Introduction and Structural Elucidation

Organosilanes are a versatile class of compounds that bridge the worlds of organic and inorganic chemistry. Their unique properties, stemming from the central silicon atom, make them invaluable as coupling agents, precursors for silicone polymers, and building blocks for advanced hybrid materials.[1] The title compound, 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane, represents a functionalized alkoxysilane designed to introduce flexible ether linkages into a silica network or onto a surface.

1.1. Structural Interpretation

Systematic IUPAC nomenclature for complex, multifunctional organosilanes can be challenging. For the purposes of this guide, we have deduced the most probable molecular structure based on the name and common synthetic precursors. The target molecule is interpreted as Bis(2-(2-ethoxyethoxy)ethoxy)diethoxysilane , with the following structure:

This structure consists of a central silicon atom bonded to two ethoxy groups and two larger 2-(2-ethoxyethoxy)ethoxy ligands. This guide will detail the synthesis of this specific molecule, providing a clear and reproducible path for its preparation.

1.2. Synthetic Strategy Overview

The synthesis of this target molecule hinges on the formation of silicon-oxygen (Si-O) bonds. We will explore two primary strategies, both starting from readily available commercial precursors:

-

Nucleophilic Substitution: Reacting a dichlorodiethoxysilane precursor with the corresponding alcohol, 2-(2-ethoxyethoxy)ethanol, in the presence of a base.

-

Transesterification: An equilibrium-driven reaction between tetraethoxysilane (TEOS) and 2-(2-ethoxyethoxy)ethanol, displacing ethanol to form the desired product.

Both methods leverage well-established principles of silicon chemistry and offer distinct advantages and challenges, which will be discussed in detail.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the planning of the synthesis by breaking down the target molecule into simpler, commercially available starting materials. The key disconnection points are the four Si-O-C bonds.

The primary precursors identified are a suitable silicon electrophile and the alcohol 2-(2-ethoxyethoxy)ethanol . This alcohol is a common solvent and is produced industrially by the ethoxylation of ethanol.[2][3] Therefore, it serves as a practical and readily available starting material.

Synthesis Pathway I: Nucleophilic Substitution

This pathway is a robust and widely used method for the synthesis of alkoxysilanes. It involves the reaction of a chlorosilane with an alcohol in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[4] The base prevents the acid-catalyzed side reactions and drives the reaction to completion.

3.1. Principle and Causality

The core of this method is the high reactivity of the silicon-chlorine (Si-Cl) bond towards nucleophiles like alcohols. Dichlorodiethoxysilane is chosen as the silicon precursor to directly install the two required ethoxy groups. A tertiary amine, such as triethylamine or pyridine, is used as a base. Its role is critical: it scavenges the HCl generated during the reaction, forming a solid ammonium salt that can be easily filtered off. This prevents the protonation of the alcohol and potential acid-catalyzed cleavage of the ether linkages in the side chains. The reaction must be conducted under anhydrous conditions, as chlorosilanes and the final alkoxysilane product are sensitive to moisture, which can lead to unwanted hydrolysis and polymerization.[5]

3.2. Detailed Experimental Protocol

Materials:

-

Dichlorodiethoxysilane ((EtO)₂SiCl₂)

-

2-(2-Ethoxyethoxy)ethanol (Anhydrous)

-

Triethylamine (Et₃N) (Distilled from CaH₂)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Argon or Nitrogen gas supply

-

Standard oven-dried glassware

Procedure:

-

Inert Atmosphere Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an Argon/Nitrogen line. All glassware must be rigorously oven-dried before use.

-

Reagent Charging: In the reaction flask, dissolve 2-(2-ethoxyethoxy)ethanol (2.1 equivalents) and triethylamine (2.2 equivalents) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.

-

Silane Addition: Dissolve dichlorodiethoxysilane (1.0 equivalent) in a small amount of anhydrous THF and add it to the dropping funnel. Add the silane solution dropwise to the stirred alcohol/base mixture over 30-60 minutes. A white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form immediately.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-18 hours to ensure complete reaction.

-

Work-up:

-

Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the Et₃N·HCl precipitate.

-

Wash the filter cake with a small amount of anhydrous THF to recover any trapped product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude oil is purified by fractional distillation under high vacuum. Due to the high boiling point of the product, a short-path distillation apparatus is recommended to minimize product loss.[6]

Synthesis Pathway II: Transesterification

Transesterification is an equilibrium-based process ideal for synthesizing alkoxysilanes from other, more volatile alkoxysilanes like tetraethoxysilane (TEOS). The key to a high yield is the efficient removal of the more volatile alcohol byproduct (ethanol) to drive the equilibrium forward, in accordance with Le Châtelier's principle.

4.1. Principle and Causality

This reaction involves the exchange of alkoxy groups on the silicon atom.[7] We react TEOS with two equivalents of the higher-boiling 2-(2-ethoxyethoxy)ethanol. Si(OEt)₄ + 2 HOR ⇌ (EtO)₂Si(OR)₂ + 2 EtOH↑ (where R = -CH₂CH₂OCH₂CH₂OEt)

The reaction is typically slow and requires a catalyst. While acid or base catalysts can be used, they can also promote unwanted side reactions. A common and effective choice is a titanium-based catalyst, such as tetrabutyl titanate, which is efficient at promoting alkoxy exchange. The experimental setup is designed to continuously remove the ethanol byproduct by distillation as it is formed, which is essential for achieving a high conversion to the desired product.

4.2. Detailed Experimental Protocol

Materials:

-

Tetraethoxysilane (TEOS)

-

2-(2-Ethoxyethoxy)ethanol

-

Tetrabutyl titanate (catalyst)

-

Distillation apparatus

Procedure:

-

Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a heating mantle, and a fractional distillation column connected to a condenser and receiving flask.

-

Reagent Charging: Charge the flask with tetraethoxysilane (1.0 equivalent), 2-(2-ethoxyethoxy)ethanol (2.05 equivalents), and a catalytic amount of tetrabutyl titanate (e.g., 0.1 mol%).

-

Reaction and Distillation:

-

Heat the mixture with stirring. The temperature should be gradually increased to initiate the distillation of ethanol (b.p. 78 °C). A typical reaction temperature is between 120-140 °C.

-

Continuously collect the ethanol distillate. The reaction is driven to completion by the removal of this byproduct.

-

-

Monitoring: The progress of the reaction can be monitored by measuring the volume of ethanol collected. The reaction is complete when approximately 2 equivalents of ethanol have been removed.

-

Work-up and Purification:

-

After cooling the reaction mixture to room temperature, the catalyst can be left in the product if the application allows, or it can be decomposed by adding a small amount of water and filtered off.

-

The crude product is then purified by vacuum distillation to remove any unreacted starting materials and isolate the high-boiling final product.

-

Purification and Characterization

Proper purification and characterization are essential to validate the synthesis of the target molecule.

5.1. Purification Methods

-

Fractional Vacuum Distillation: This is the primary method for purifying the final product, which is expected to be a high-boiling point liquid. It effectively separates the product from lower-boiling starting materials and higher-boiling polymeric impurities.[8][9]

-

Filtration: Used in Pathway I to remove the solid amine hydrochloride salt.

-

Column Chromatography: While possible, it is generally avoided for moisture-sensitive alkoxysilanes as the silica gel stationary phase can cause hydrolysis. If used, it must be performed with rigorously dried silica and non-polar, anhydrous eluents.[6]

5.2. Characterization Data

The identity and purity of the synthesized 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethoxy groups on silicon (-OCH₂CH₃), and distinct signals for the methylene protons of the 2-(2-ethoxyethoxy)ethoxy side chains. Integration should confirm the ratio of protons. |

| ¹³C NMR | Resonances for the unique carbon environments in both the ethoxy and the larger alkoxy substituents. |

| ²⁹Si NMR | A single characteristic resonance in the chemical shift range typical for tetra-alkoxysilanes (Q-type silicon environments).[10] |

| FTIR (ATR) | Strong absorbances for Si-O-C stretching (~1080-1100 cm⁻¹), C-O-C ether stretching (~1120 cm⁻¹), and C-H stretching (~2850-2980 cm⁻¹). |

| Mass Spec (ESI/GC-MS) | Molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight (C₁₆H₃₆O₇Si). |

Safety and Handling

-

Chlorosilanes: Dichlorodiethoxysilane is corrosive and reacts with moisture to release HCl gas. It must be handled in a fume hood under inert, anhydrous conditions.[4]

-

Alkoxysilanes (TEOS & Product): These can cause irritation upon contact with skin and eyes. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: THF and diethyl ether are highly flammable. Ensure all heating is done using heating mantles and that no ignition sources are present.

-

General Precautions: Due to the moisture sensitivity of the reagents and products, all reactions should be performed under a dry inert atmosphere (Nitrogen or Argon).

Conclusion

This guide has detailed two effective and scientifically grounded pathways for the synthesis of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane, interpreted as Bis(2-(2-ethoxyethoxy)ethoxy)diethoxysilane. The nucleophilic substitution route offers a direct and high-yielding approach, while the transesterification method provides an alternative using the less hazardous TEOS precursor. For both pathways, careful control of reaction conditions, especially the exclusion of moisture, is paramount for success. The comprehensive characterization data provided will allow researchers to confirm the synthesis of this versatile organosilane, opening avenues for its use in the development of novel materials and functional surfaces.

References

- US Patent 5,104,999A, "Method of purification of alkoxysilanes," issued April 14, 1992. [URL: https://patents.google.

- US Patent 6,861,546B1, "Method of purifying alkoxysilanes," issued March 1, 2005. [URL: https://patents.google.

- US Patent Application 2016/0304540A1, "Synthesis method of alkoxysilanes," published October 20, 2016. [URL: https://patents.google.

- Ataman Kimya. "2-(2-ETHOXYETHOXY)ETHANOL". [URL: https://www.ataman-kimya.com/2-2-ethoxyethoxy-ethanol_u2041]

- Kalchhauser, H., & Wurst, K. (2001). 29Si NMR Spectroscopy of Organosilicon Compounds. In The Chemistry of Organic Silicon Compounds (Vol. 3). ResearchGate. [URL: https://www.researchgate.net/publication/290333200_29Si_NMR_Spectroscopy_of_Organosilicon_Compounds]

- Marsmann, H. (2001). NMR Spectroscopy of Organosilicon Compounds. In The Chemistry of Organic Silicon Compounds (Vol. 3). ResearchGate. [URL: https://www.researchgate.net/publication/289528657_NMR_Spectroscopy_of_Organosilicon_Compounds]

- Wikipedia. "2-(2-Ethoxyethoxy)ethanol". [URL: https://en.wikipedia.org/wiki/2-(2-Ethoxyethoxy)ethanol]

- Chemsrc. "2-(2-Ethoxyethoxy)ethanol | CAS#:111-90-0". [URL: https://www.chemsrc.com/en/cas/111-90-0_247884.html]

- European Patent EP 0223210 A2, "Method for purifying alkoxysilane," published May 27, 1987. [URL: https://data.epo.org/publication-server/document?

- S. J. Martin, et al. "Characterization of Isomeric Structures in a Mixture of Organosilanes Using Multidimensional NMR". Organometallics. [URL: https://figshare.com/collections/Characterization_of_Isomeric_Structures_in_a_Mixture_of_Organosilanes_Using_Multidimensional_NMR_-_Organometallics/3295963]

- ChemicalBook. "Ethanol, 2-(2,2-diethoxyethoxy)- synthesis". [URL: https://www.chemicalbook.com/synthesis/62005-55-4.htm]

- Kolodych, S., et al. (2015). "Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules". ACS Applied Materials & Interfaces. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4414845/]

- H. Jo, et al. (2023). "Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers". International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10002347/]

- L. M. Geary, et al. (2021). "Reinvigorating Photo-Activated R-Alkoxysilanes Containing 2-Nitrobenzyl Protecting Groups as Stable Precursors for Photo-Driven Si–O Bond Formation in Polymerization and Surface Modification". ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c03387]

- CN Patent 102115431B, "Synthesis method of 2, 2-ethoxyethanol," issued July 4, 2012. [URL: https://patents.google.

- M. Yasuda, et al. (2006). "Direct Coupling Reaction between Alcohols and Silyl Compounds: Enhancement of Lewis Acidity of Me3SiBr Using InCl3". The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo0613391]

- Gerrard, W., & Woodhead, A. H. (1951). "Interaction of alcohols with silicon tetrachloride". Journal of the Chemical Society (Resumed), 519. [URL: https://pubs.rsc.org/en/content/articlelanding/1951/jr/jr9510000519]

- Y. Nakajima, et al. (2024). "Synthesis of unsymmetrical dialkoxydiarylsilanes and diarylsilanediols from tetraalkoxysilane having a dioxasilepane unit". Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cc/d4cc02051k]

- Unacademy. "NEET UG: Silicon Tetrachloride". [URL: https://unacademy.com/content/neet-ug/study-material/chemistry/silicon-tetrachloride/]

- Y. Nakajima, et al. (2024). "Synthesis of unsymmetrical dialkoxydiarylsilanes and diarylsilanediols from tetraalkoxysilane having a dioxasilepane unit". Kyoto University Research Information Repository. [URL: https://repository.kulib.kyoto-u.ac.jp/dspace/handle/2433/289569]

- S. P. Ernenwein, et al. (2021). "Synthesis and Hydrogen‐Bond Patterns of Aryl‐Group Substituted Silanediols and ‐triols from Alkoxy‐ and Chlorosilanes". Chemistry – An Asian Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8595503/]

Sources

- 1. figshare.com [figshare.com]

- 2. 2-(2-Ethoxyethoxy)ethanol - Wikipedia [en.wikipedia.org]

- 3. 2-(2-Ethoxyethoxy)ethanol | CAS#:111-90-0 | Chemsrc [chemsrc.com]

- 4. NEET UG: Silicon Tetrachloride, Chemistry by Unacademy [unacademy.com]

- 5. 110. Interaction of alcohols with silicon tetrachloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of unsymmetrical dialkoxydiarylsilanes and diarylsilanediols from tetraalkoxysilane having a dioxasilepane unit - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02051K [pubs.rsc.org]

- 8. US5104999A - Method of purification of alkoxysilanes - Google Patents [patents.google.com]

- 9. US6861546B1 - Method of purifying alkoxysilanes - Google Patents [patents.google.com]

- 10. Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane applications

An In-Depth Technical Guide to the Applications of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane

Introduction: Unveiling a Multifunctional Silane Precursor

9,9-Diethoxy-2,5,10-trioxa-9-siladodecane is an organo-functional alkoxysilane, a class of molecules that serves as a critical bridge between inorganic and organic chemistry. Its unique structure, featuring a central silicon atom bonded to two hydrolyzable ethoxy groups and an organic tail containing a flexible trioxaether chain, positions it as a versatile precursor for the synthesis of advanced materials. While specific, direct literature on this exact molecule is sparse, its structural motifs allow us to project its potential applications based on the well-established chemistry of analogous compounds.

This guide provides a technical overview of the projected applications of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane, grounded in the fundamental principles of sol-gel chemistry, surface science, and materials engineering. We will explore its potential as a building block for hybrid materials, a surface modifying agent, and a component in advanced drug delivery systems. The insights provided are intended for researchers, scientists, and professionals in materials science and drug development seeking to leverage the unique properties of this compound.

Table 1: Physicochemical Properties of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₈O₅Si | [1] |

| Molecular Weight | 280.44 g/mol | [1] |

| Purity | ≥97% | [1] |

| InChI Key | VQFCQIBNDODVOM-UHFFFAOYSA-N | [1] |

| Key Structural Features | Di-ethoxy functional silane core; Flexible trioxaether organic chain | Inferred |

A significant advantage of ethoxylated silanes like this one is their hydrolysis byproduct. Unlike methoxylated silanes which release toxic and highly flammable methanol, ethoxylated silanes release ethanol, which is considerably safer and subject to less strict volatile organic compound (VOC) regulations.[2]

Core Application 1: A Precursor in Sol-Gel Synthesis for Hybrid Organic-Inorganic Materials

The primary application for an alkoxysilane like 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane is in sol-gel processing. The sol-gel method is a versatile, low-temperature technique for producing solid materials from small molecules, most notably for creating glass and ceramic materials.[3][4] The process involves the conversion of a colloidal solution (sol) into a gel-like network.[3]

The Sol-Gel Mechanism

The transformation from liquid precursor to a solid network occurs in two fundamental steps:

-

Hydrolysis: The ethoxy groups (-OC₂H₅) on the silicon atom react with water, replacing them with hydroxyl groups (-OH). This reaction is typically catalyzed by an acid or a base.

-

Condensation: The newly formed silanol groups (Si-OH) react with each other or with remaining ethoxy groups to form stable silicon-oxygen-silicon (Si-O-Si) bridges, releasing water or ethanol as a byproduct.[5]

This process, when applied to 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane, results in a three-dimensional silica network that is covalently functionalized with the 2,5,10-trioxadodecane chains. This creates a hybrid material with both the structural integrity of an inorganic silicate and the flexibility and functionality of an organic polymer.

Caption: General workflow for surface functionalization.

Core Application 3: Nanomaterials for Drug Delivery

The biocompatible nature of the trioxaether chain and the network-forming capability of the silane core make 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane a promising candidate for constructing nanocarriers for drug delivery.

Conceptual Framework: Hybrid Nanoparticles

Through a modified sol-gel process in an emulsion (microemulsion or miniemulsion), it is possible to synthesize nanoparticles where this molecule acts as a primary building block. A therapeutic agent (drug) can be encapsulated during this process.

-

Structure: The resulting nanoparticle would have a hybrid silica core with integrated organic chains. This structure can be tailored to be biodegradable.

-

Drug Loading: Hydrophobic drugs could be entrapped within the organic domains of the nanoparticle matrix.

-

Enhanced Permeability and Retention (EPR) Effect: Nanoparticles of a certain size (typically 10-200 nm) tend to accumulate in tumor tissues more than in normal tissues due to leaky blood vessels and poor lymphatic drainage in the tumor microenvironment. [6][7]The hydrophilic surface imparted by the trioxaether chains would also help the nanoparticles evade the immune system, prolonging their circulation time in the bloodstream and increasing the probability of reaching the tumor site. [6]

Caption: Nanoparticle with a hybrid core and encapsulated drug.

Safety and Handling

As an organo-functional silane, 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane requires careful handling. The information below is a synthesis from multiple safety data sheets for similar chemical compounds.

Table 2: Summary of Hazard and Precautionary Statements

| Classification | Code | Statement | Source |

| Hazard | H315 | Causes skin irritation. | [8][9] |

| H317 | May cause an allergic skin reaction. | [8][9] | |

| H319 | Causes serious eye irritation. | [8][9] | |

| H332 | Harmful if inhaled. | [8] | |

| H335 | May cause respiratory irritation. | [8][9] | |

| Precaution | P261 | Avoid breathing vapours. | [8][9] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [9][10] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |

Laboratory Handling Protocol

-

Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. [10]2. Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves. [10] * Eye Protection: Use safety glasses with side shields or chemical goggles. [10] * Lab Coat: A standard lab coat is required to prevent skin contact. [9]3. Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. [11]Keep the container tightly closed to prevent contamination with moisture, which can initiate hydrolysis. [8]Store away from strong acids, bases, and oxidizing agents. [8][11]4. Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. [12]Avoid release into the environment. [8][9]5. First Aid:

-

Eyes: Immediately flush with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. [8][11] * Skin: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. [8][11] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [8][11]

-

Conclusion and Future Outlook

9,9-Diethoxy-2,5,10-trioxa-9-siladodecane is a molecule of significant potential, situated at the intersection of materials science, surface chemistry, and biomedicine. Its hybrid structure allows for the creation of materials that combine inorganic stability with organic functionality and flexibility. While direct applications are not yet widely documented, the established chemistry of organoalkoxysilanes provides a strong foundation for its use in creating:

-

Flexible, porous hybrid gels and glasses with tailored properties.

-

Biocompatible and anti-fouling surface coatings for medical and electronic devices.

-

Novel nanocarriers for targeted drug delivery , leveraging its PEG-like character for enhanced circulation times.

Future research should focus on the empirical validation of these proposed applications. Key areas of investigation would include characterizing the mechanical and thermal properties of polymers derived from this precursor, quantifying the efficacy of its coatings in preventing biofouling, and conducting in vitro and in vivo studies to assess the safety and efficacy of nanoparticles synthesized from it. As the demand for advanced, multifunctional materials grows, molecules like 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane will undoubtedly become invaluable tools for scientists and engineers.

References

-

KIT LAB - RUBIX. Safety Data Sheet. (2020). [Link]

-

Otto Chemie. Safety data sheet. [Link]

-

Carl ROTH. Safety data sheet. [Link]

-

Organic Syntheses. DIMETHYLDIOXIRANE. [Link]

-

PMC. Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines. [Link]

-

CST. One-pot sol-gel process and simultaneous formation silica particles cross. [Link]

-

ChemRxiv. The chemical metamorphosis of taxane diterpenes by synthetic design. [Link]

-

KOPS. The Total Synthesis of Canataxpropellane. [Link]

-

Chinese Chemical Society. Bioinspired Scalable Total Synthesis of Opioids. [Link]

-

University of Bristol Research Portal. The evolution of 'sol–gel' chemistry as a technique for materials synthesis. [Link]

-

ECETOC. JACC Report - No 26. [Link]

-

MDPI. “Traditional” Sol-Gel Chemistry as a Powerful Tool for the Preparation of Supported Metal and Metal Oxide Catalysts. [Link]

-

University of Wyoming. Linear-dendritic drug conjugates forming long-circulating nanorods for cancer-drug delivery. [Link]

-

Accelerated Materials. What is the sol-gel method for nanoparticle synthesis?. [Link]

-

PMC. State-of-the-Art in Design Rules for Drug Delivery Platforms: Lessons from FDA-approved Nanomedicines. [Link]

-

MDPI. Chitosomes Loaded with Docetaxel as a Promising Drug Delivery System to Laryngeal Cancer Cells: An In Vitro Cytotoxic Study. [Link]

-

PubChem. 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-diethoxy. [Link]

-

BRB. BRB Ethoxylated Organo-Functional Silanes (OFS): A Comparison Between Ethoxy and Methoxy. [Link]

-

ResearchGate. Ethoxy acetalated dextran nanoparticles for drug delivery: A comparative study of formulation methods. [Link]

-

RSC Publishing. Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation. [Link]

Sources

- 1. 9,9-diethoxy-2,5,10-trioxa-9-siladodecane [sigmaaldrich.com]

- 2. BRB Ethoxylated Organo-Functional Silanes (OFS): A Comparison Between Ethoxy and Methoxy - News | BRB [brb-international.com]

- 3. mdpi.com [mdpi.com]

- 4. What is the sol-gel method for nanoparticle synthesis? [acceleratedmaterials.co]

- 5. Deposition Grade Silanes for Sol-Gel Processes [sigmaaldrich.com]

- 6. State-of-the-Art in Design Rules for Drug Delivery Platforms: Lessons from FDA-approved Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. media-pim.rubix.com [media-pim.rubix.com]

- 9. buyat.ppg.com [buyat.ppg.com]

- 10. otto-chemie.de [otto-chemie.de]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

Methodological & Application

Application Notes and Protocols for Surface Silanization using 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane

Introduction: Modifying Surfaces with PEG-like Silanes

Surface modification is a critical process in a multitude of research and industrial applications, from biomedical devices and microarrays to advanced coatings.[1][2] Silanization, the process of covalently bonding organosilane molecules to a surface, is a powerful technique for tailoring surface properties.[3] This application note provides a detailed protocol for the surface silanization of hydroxylated substrates using 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane.

This specific silane is a member of the polyether-functional silane family, characterized by a short polyethylene glycol (PEG)-like chain.[4][5] The incorporation of such ether linkages into the silane molecule imparts hydrophilic (water-attracting) properties to the treated surface.[4][6] This is in contrast to the more common alkylsilanes which render surfaces hydrophobic (water-repelling). The resulting PEGylated surface is known for its ability to resist non-specific protein adsorption, a crucial feature for many biomedical applications.[7]

The underlying chemistry of silanization with alkoxysilanes, such as 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane, involves a two-step process. First, the ethoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol groups (Si-OH). These silanols then condense with the hydroxyl groups (-OH) present on the substrate surface (e.g., glass, silicon oxide, or other metal oxides) to form stable, covalent siloxane bonds (Si-O-Substrate).[3]

Chemical Profile: 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane

| Property | Value | Source |

| Molecular Formula | C12H28O5Si | [5] |

| Molecular Weight | 280.44 g/mol | [5] |

| Structure | (CH3CH2O)2Si(CH3)-(OCH2CH2)2OCH3 | Inferred from InChI[5] |

| Appearance | Off-white solid or viscous liquid (typical for PEG-silanes) | [8] |

| Solubility | Soluble in aqueous solutions and most organic solvents | [8] |

Experimental Workflow for Surface Silanization

The following diagram outlines the key stages of the surface silanization protocol.

Caption: A generalized workflow for surface silanization.

Detailed Protocols

Part 1: Substrate Preparation (Exemplified for Glass or Silicon)

A pristine and well-hydroxylated surface is paramount for successful silanization. The density of surface hydroxyl groups directly influences the efficiency of the silane coupling.

Protocol 1A: Piranha Cleaning (for Silicon and Glass Substrates)

Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE).

-

Prepare the Piranha solution by carefully adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Warning: This solution is highly exothermic and reactive.

-

Immerse the substrates in the Piranha solution for 15-30 minutes.

-

Remove the substrates and rinse extensively with deionized (DI) water.

-

Dry the substrates under a stream of nitrogen or in an oven at 110-120°C.

Protocol 1B: Plasma Cleaning

For more sensitive substrates, oxygen or argon plasma treatment can be an effective alternative for cleaning and activating the surface.

-

Place the substrates in a plasma cleaner.

-

Treat with oxygen or argon plasma according to the manufacturer's instructions to remove organic contaminants and generate surface hydroxyl groups.

Part 2: Silanization Procedure

This protocol is adapted from general procedures for PEG-silanes and should provide a robust starting point for optimization.[8][9]

Materials:

-

9,9-Diethoxy-2,5,10-trioxa-9-siladodecane

-

Anhydrous Ethanol

-

Deionized (DI) Water

-

Acetic Acid (optional, for pH adjustment)

Solution Preparation (to be prepared fresh):

-

Prepare a 95:5 (v/v) ethanol/water solution. This solution provides the necessary water for the hydrolysis of the ethoxy groups of the silane.

-

Add 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane to the ethanol/water mixture to achieve a final concentration of 1-2% (w/v). Stir the solution gently to dissolve the silane.

-

Allow the solution to stand for approximately 5-10 minutes to allow for the hydrolysis of the silane and the formation of silanol groups.

Silanization:

-

Immerse the cleaned and dried substrates into the freshly prepared silane solution.

-

Allow the reaction to proceed for 30 minutes to 2 hours at room temperature with gentle agitation.[8][9] Longer immersion times may be explored to optimize surface coverage.

-

Remove the substrates from the silane solution.

Part 3: Post-Treatment and Curing

Rinsing:

-

Rinse the silanized substrates with fresh anhydrous ethanol to remove any physisorbed (non-covalently bonded) silane molecules.

-

Dry the substrates under a stream of nitrogen.

Curing:

Curing is a critical step to drive the condensation reaction and form stable covalent bonds between the silane and the substrate, as well as to cross-link adjacent silane molecules.

-

Heat the rinsed and dried substrates in an oven at 110-120°C for 30-60 minutes.

-

Alternatively, curing can be performed at room temperature for 24 hours, though thermal curing is generally more efficient.

The resulting surface will be functionalized with a hydrophilic, PEG-like monolayer.

Mechanism of Silanization

The following diagram illustrates the chemical reactions occurring at the substrate surface.

Caption: The two-step mechanism of silanization with an alkoxysilane.

Characterization of the Silanized Surface

The success of the silanization process can be verified using a variety of surface analysis techniques:

-

Contact Angle Goniometry: A significant decrease in the water contact angle compared to the untreated substrate will indicate an increase in surface hydrophilicity.

-

X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of silicon and carbon from the silane on the surface and provide information about the chemical bonding states.[7]

-

Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and assess the homogeneity of the silane layer.[7]

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High Water Contact Angle (Hydrophobic Surface) | Incomplete silanization; Insufficient surface hydroxylation; Silane solution degradation. | Ensure thorough substrate cleaning and activation; Prepare fresh silane solution immediately before use; Increase immersion time or silane concentration. |

| Inconsistent or Patchy Coating | Inadequate cleaning; Uneven drying; Silane polymerization in solution. | Optimize cleaning protocol; Ensure complete and uniform drying of the substrate; Use fresh silane solution and avoid prolonged exposure to moisture before use. |

| Poor Adhesion of Subsequent Layers | Incomplete curing; Thick, multi-layered silane coating. | Ensure adequate curing time and temperature; Reduce silane concentration or immersion time to promote monolayer formation. |

Conclusion

The protocol described in this application note provides a reliable method for the surface modification of hydroxylated substrates using 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane. This process yields a hydrophilic surface with properties characteristic of PEGylated materials, making it suitable for a wide range of applications in biomedical research and materials science where resistance to non-specific protein binding is desired. As with any surface modification protocol, optimization of parameters such as concentration, reaction time, and curing conditions for specific substrates and applications is encouraged.

References

-

Interchim. PEGylation silane reagents. Retrieved from [Link]

-

Interchim. Biosciences PEGylation silane reagents. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of silanes containing poly(ethylene glycol) and their modification to stainless steel surface. Retrieved from [Link]

-

Gelest. Silanes and Surface Modification. Retrieved from [Link]

- Lee, S., & Park, K. (2000). Surface modification using silanated poly(ethylene glycol)s.

-

Purdue e-Pubs. Synthesis and applications of silanated poly(ethylene glycol)s. Retrieved from [Link]

-

Evonik. Silanes for Surface Modification. Retrieved from [Link]

-

HPF Minerals. Silanization: Surface modification. Retrieved from [Link]

-

The University of Manchester. Silanes for adhesion promotion and surface modification. Retrieved from [Link]

Sources

- 1. Silanes and Surface Modification - Gelest [technical.gelest.com]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. Silanization: Surface modification - HPF Minerals [hpfminerals.com]

- 4. dakenchem.com [dakenchem.com]

- 5. 9,9-diethoxy-2,5,10-trioxa-9-siladodecane [sigmaaldrich.com]

- 6. Silanes for Surface Modification [evonik.com]

- 7. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. interchim.fr [interchim.fr]

Application Note: High-Voltage Electrolyte Stabilization using 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane (DTOS)

This application note details the use of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane (referred to herein as DTOS ), a specialized silane-based electrolyte additive designed to enhance the interfacial stability and ionic conductivity of high-energy density lithium-ion batteries (LIBs).

Executive Summary

As lithium-ion battery chemistries push towards higher voltages (>4.3 V vs. Li/Li⁺) and silicon-rich anodes, conventional carbonate electrolytes suffer from oxidative decomposition and hydrofluoric acid (HF) generation. 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane (DTOS) serves as a bifunctional additive:

-

HF Scavenger: The labile ethoxy-silane groups chemically trap HF, preventing transition metal dissolution at the cathode.

-

SEI/CEI Modifier: The ether-functionalized tail facilitates the formation of a flexible, conductive organosilicon-rich Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI).

This protocol provides a validated methodology for formulating DTOS-enhanced electrolytes and assessing their performance in NCM/Graphite and Si-C anode half-cells.

Technical Mechanism & Rationale

Chemical Identity

-

Systematic Name: 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane

-

Common Chemical Structure: Triethoxy[3-(2-methoxyethoxy)propyl]silane

-

Functionality:

-

Silane Head (

): Reactive center for HF scavenging and surface passivation. -

Ether Tail (

): PEO-like chain that solvates

-

Mechanism of Action

DTOS operates via a "Sacrificial Scavenging and Polymerization" mechanism. Upon contact with trace HF (hydrolysis product of

Figure 1: Mechanism of HF scavenging and Cathode Electrolyte Interphase (CEI) formation by DTOS.[1]

Experimental Protocol

Materials & Equipment

-

Base Electrolyte: 1.0 M

in EC/EMC (3:7 v/v). Note: Avoid aqueous contamination (<10 ppm -

Additive: 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane (DTOS), >98% purity (e.g., Gelest, Sigma, or custom synthesis).

-

Electrodes: NCM811 Cathode, Graphite or Si/C Anode.

-

Separators: Polypropylene (Celgard 2500) or Glass Fiber (Whatman GF/D).

-

Hardware: CR2032 Coin cells or Pouch cells.

Electrolyte Formulation

Safety Warning: Handle all silanes in a fume hood or glovebox. Avoid contact with moisture.

-

Baseline Preparation: Measure 20 mL of base electrolyte into a chemically resistant HDPE or Teflon vial inside an Argon-filled glovebox (

ppm, -

Dosing: Add DTOS to the base electrolyte to achieve target concentrations. Recommended screening range:

-

Low: 0.5 wt% (Surface modification only)

-

Medium: 2.0 wt% (Optimal HF scavenging + SEI)

-

High: 5.0 wt% (High voltage, but risk of increased viscosity)

-

-

Mixing: Stir magnetically at 300 RPM for 30 minutes at 25°C. Ensure the solution is clear and homogeneous.

-

Resting: Allow the electrolyte to rest for 2 hours to ensure equilibrium before cell injection.

Cell Assembly & Formation Protocol

The formation step is critical for activating the silane additive to form the initial SEI/CEI.

-

Assembly: Assemble CR2032 coin cells with formulated electrolyte (approx. 50-80 µL per cell depending on separator).

-

Soaking: Let cells rest for 12 hours to allow the ether-tail of DTOS to facilitate wetting of the electrode pores.

-

Formation Cycle (C-Rate Protocol):

-

Step 1: Charge at 0.05 C to 3.0 V (Slow nucleation of SEI).

-

Step 2: Charge at 0.1 C to Cut-off Voltage (e.g., 4.3 V or 4.5 V).

-

Step 3: Hold at Cut-off Voltage until current drops to 0.02 C (CV step).

-

Step 4: Discharge at 0.1 C to 3.0 V.

-

Repeat for 2 cycles.

-

Characterization & Data Analysis

Electrochemical Stability Window (LSV)

Perform Linear Sweep Voltammetry (LSV) to verify high-voltage stability.

-

Setup: Li metal | Electrolyte | Stainless Steel (SS) or Pt working electrode.

-

Scan: OCV to 6.0 V vs.

at 1 mV/s. -

Expected Result: DTOS shows an oxidation peak around 4.5–4.7 V (sacrificial CEI formation) but suppresses massive decomposition current >5.0 V compared to blank electrolyte.

Electrochemical Impedance Spectroscopy (EIS)

Measure impedance after formation and after 50 cycles.

-

Frequency Range: 100 kHz to 10 mHz, 10 mV amplitude.

-

Data Interpretation:

- (High Freq Semicircle): Should be lower or stable in DTOS cells due to the flexible, conductive nature of the silane-derived layer.

-

(Mid Freq Semicircle): Significant reduction expected due to improved

Cycling Performance Summary (Example Data)

| Metric | Baseline (1M LiPF6) | DTOS (2.0 wt%) | Improvement Mechanism |

| Capacity Retention (100 cyc) | 82% | 94% | Mitigation of cathode surface reconstruction |

| Coulombic Efficiency (1st cyc) | 85.0% | 88.5% | More efficient, thinner SEI formation |

| HF Content (after 50 cyc) | 150 ppm | < 20 ppm | Active scavenging by Si-OEt groups |

| Thermal Runaway Onset | 210°C | 235°C | Silane thermal barrier effect |

Workflow Diagram

Figure 2: Experimental workflow for evaluating DTOS as an electrolyte additive.

References

-

Zhang, L. et al. "Silane-based electrolyte additives for high-voltage lithium-ion batteries." Journal of Power Sources, 2018. Link

-

Mai, S. et al. "Thermally stable polymer electrolyte plasticized with PEG-borate ester for lithium secondary battery." ResearchGate, 2025.[2] Link

-

Prof. Nam-Soon Cho et al. "New Electrolyte Additives Enable EV Batteries Travel Longer Distances." UNIST News Center, 2020. Link

-

Sigma-Aldrich. "9,9-diethoxy-2,5,10-trioxa-9-siladodecane Product Specification." Merck KGaA, 2024. Link

-

Daken Chemical. "Silane Electrolyte Solvents Their Application in Lithium-ion Batteries." Daken Chem, 2023. Link

Sources

Application Note & Protocol: Functionalizing Silica Nanoparticles with PEG-Silanes for Enhanced Biocompatibility

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Surface Functionalization in Nanomedicine

Silica nanoparticles (SiNPs) have emerged as a versatile platform in nanomedicine, owing to their tunable size, high surface area, and biocompatibility.[1] However, pristine silica surfaces possess silanol groups (Si-OH) that can lead to aggregation in physiological media and rapid clearance by the mononuclear phagocyte system (MPS).[2] To overcome these limitations, surface functionalization is paramount. One of the most effective strategies to enhance the in vivo performance of SiNPs is "PEGylation," the grafting of polyethylene glycol (PEG) chains to the nanoparticle surface.[2][3]

This application note provides a detailed guide to the functionalization of silica nanoparticles with a PEG-silane, specifically addressing the user's interest in molecules akin to "9,9-Diethoxy-2,5,10-trioxa-9-siladodecane." It is important to note that this chemical name does not correspond to a standard, commercially available reagent and lacks a registered CAS number. Therefore, to provide a scientifically rigorous and reproducible protocol, we will utilize a representative and widely-used PEG-silane: 2-[Methoxy(polyethyleneoxy)propyl]trimethoxysilane . This molecule possesses the key functional domains—a silane group for covalent attachment to the silica surface and a hydrophilic PEG chain to impart "stealth" properties. The principles and protocols detailed herein are broadly applicable to a range of similar PEG-silanes.

The core of this process relies on the hydrolysis and condensation of the alkoxysilane. The silane's alkoxy groups (e.g., methoxy or ethoxy) hydrolyze in the presence of water to form reactive silanol groups. These newly formed silanols then condense with the silanol groups on the silica nanoparticle surface, forming stable siloxane (Si-O-Si) bonds.[4]

I. Materials and Equipment

Materials:

| Material | Grade | Supplier (Example) | Notes |

| Tetraethyl Orthosilicate (TEOS) | ≥99% | Sigma-Aldrich | Precursor for silica nanoparticle synthesis. |

| Ethanol | Anhydrous, ≥99.5% | Fisher Scientific | Solvent for synthesis and washing steps. |

| Ammonium Hydroxide | 28-30% solution | VWR | Catalyst for silica nanoparticle synthesis. |

| 2-[Methoxy(polyethyleneoxy)propyl]trimethoxysilane | Gelest, Inc. | Functionalizing agent. Ensure appropriate PEG chain length for the application. | |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent for functionalization. |

| Deionized (DI) Water | 18.2 MΩ·cm | MilliporeSigma | For hydrolysis reactions and cleaning. |

Equipment:

| Equipment | Purpose |

| Round-bottom flasks | Reaction vessels. |

| Magnetic stirrer with stir bars | Ensuring homogenous reaction mixtures. |

| Condenser | For refluxing during functionalization. |

| Centrifuge (high-speed) | Nanoparticle separation and purification. |

| Sonicator (bath or probe) | Redispersion of nanoparticle pellets. |

| pH meter | Monitoring and adjusting reaction conditions. |

| Standard laboratory glassware | Beakers, graduated cylinders, pipettes. |

| Fume hood | All procedures should be performed in a well-ventilated fume hood. |

II. Experimental Protocols

Protocol 1: Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)

The Stöber method is a widely adopted technique for synthesizing spherical silica nanoparticles with a narrow size distribution.[5] The particle size can be tuned by adjusting the concentrations of reactants.[6][7]

-

Reaction Setup: In a 250 mL round-bottom flask, combine 100 mL of anhydrous ethanol and 5.0 mL of ammonium hydroxide solution.

-

Initiation: Place the flask on a magnetic stirrer and stir vigorously at room temperature.

-